molecular formula C9H14O B093059 Cyclohexanol, 1-ethynyl-2-methyl- CAS No. 15564-30-4

Cyclohexanol, 1-ethynyl-2-methyl-

Katalognummer B093059
CAS-Nummer: 15564-30-4
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: PMCQAVDMFZFUEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanol, 1-ethynyl-2-methyl- is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C9H12O. This compound is known for its various applications in organic chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

Cyclohexanol, 1-ethynyl-2-methyl- has various scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a reagent in organic chemistry reactions such as alkylation, acylation, and reduction reactions. In biochemistry, this compound is used in the synthesis of various biologically active molecules such as inhibitors and ligands.

Wirkmechanismus

The mechanism of action of Cyclohexanol, 1-ethynyl-2-methyl- is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions. In biochemistry, this compound can interact with various enzymes and receptors to produce a desired biological effect.
Biochemical and Physiological Effects:
Cyclohexanol, 1-ethynyl-2-methyl- has various biochemical and physiological effects. In biochemistry, this compound can act as an inhibitor or ligand for various enzymes and receptors. It can also modulate the activity of various signaling pathways. In physiology, this compound can affect various physiological processes such as metabolism, cell growth, and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Cyclohexanol, 1-ethynyl-2-methyl- in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations include its moderate yield, low purity, and potential toxicity.

Zukünftige Richtungen

There are various future directions for the use of Cyclohexanol, 1-ethynyl-2-methyl- in scientific research. One potential direction is the synthesis of novel biologically active molecules using this compound as a starting material. Another potential direction is the development of new synthetic routes for the production of Cyclohexanol, 1-ethynyl-2-methyl- with higher yield and purity. Additionally, this compound can be used in the development of new drugs for the treatment of various diseases.

Synthesemethoden

Cyclohexanol, 1-ethynyl-2-methyl- can be synthesized by the reaction of 1-methylcyclohexene with acetylene in the presence of a catalyst. The reaction yields the desired product with a moderate yield. The purity of the product can be improved by using various purification techniques such as column chromatography and recrystallization.

Eigenschaften

CAS-Nummer

15564-30-4

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

1-ethynyl-2-methylcyclohexan-1-ol

InChI

InChI=1S/C9H14O/c1-3-9(10)7-5-4-6-8(9)2/h1,8,10H,4-7H2,2H3

InChI-Schlüssel

PMCQAVDMFZFUEH-UHFFFAOYSA-N

SMILES

CC1CCCCC1(C#C)O

Kanonische SMILES

CC1CCCCC1(C#C)O

Andere CAS-Nummern

15564-30-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.